N-(6-Aminohexyl)maleimide hydrochloride
Overview
Description
N-(6-Aminohexyl)maleimide hydrochloride is a chemical compound known for its unique structure and significant biological activity. It is often used in scientific research due to its ability to form stable conjugates with thiol groups, making it valuable in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Aminohexyl)maleimide hydrochloride typically involves the reaction of maleimide with hexylamine under controlled conditions. The resulting N-(6-aminohexyl)maleimide is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Reacting maleimide with hexylamine in a suitable solvent.
- Purifying the resulting N-(6-aminohexyl)maleimide.
- Reacting the purified product with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: N-(6-Aminohexyl)maleimide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with thiol groups to form stable thioether bonds.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions:
Thiol Groups: Commonly used in bioconjugation reactions.
Nucleophiles: Used in addition reactions under mild conditions.
Major Products:
Thioether Conjugates: Formed from reactions with thiol groups.
Michael Adducts: Formed from addition reactions with nucleophiles.
Scientific Research Applications
N-(6-Aminohexyl)maleimide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of specialized polymers and materials
Mechanism of Action
The mechanism of action of N-(6-Aminohexyl)maleimide hydrochloride involves its ability to form stable conjugates with thiol groups. This interaction is crucial in bioconjugation processes, where the compound targets thiol-containing biomolecules, forming stable thioether bonds. This stability is essential for various biochemical applications, including protein labeling and drug delivery .
Comparison with Similar Compounds
N-(6-Aminohexyl)maleimide: The base compound without the hydrochloride salt.
N-(6-Aminohexyl)maleamic Acid: A related compound with similar reactivity but different stability properties.
Uniqueness: N-(6-Aminohexyl)maleimide hydrochloride is unique due to its enhanced stability and reactivity in forming thioether bonds. This makes it particularly valuable in bioconjugation applications where stability and specificity are crucial .
Properties
IUPAC Name |
1-(6-aminohexyl)pyrrole-2,5-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c11-7-3-1-2-4-8-12-9(13)5-6-10(12)14;/h5-6H,1-4,7-8,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJKZXZBPNGWKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630092 | |
Record name | 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75238-09-4 | |
Record name | 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-aminohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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